molecular formula C10H9NO B13477659 3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile

3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile

Cat. No.: B13477659
M. Wt: 159.18 g/mol
InChI Key: DOGUTBVQUQYPFC-JXMROGBWSA-N
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Description

3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile is an organic compound with the molecular formula C10H9NO It is characterized by a hydroxy group, a nitrile group, and a 4-methylphenyl group attached to a propenenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile typically involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: 3-Oxo-2-(4-methylphenyl)prop-2-enenitrile.

    Reduction: 3-Hydroxy-2-(4-methylphenyl)prop-2-enamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-(4-methoxyphenyl)prop-2-enenitrile
  • 3-Hydroxy-2-(4-chlorophenyl)prop-2-enenitrile
  • 3-Hydroxy-2-(4-fluorophenyl)prop-2-enenitrile

Uniqueness

3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

(Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enenitrile

InChI

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,7,12H,1H3/b10-7+

InChI Key

DOGUTBVQUQYPFC-JXMROGBWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/O)/C#N

Canonical SMILES

CC1=CC=C(C=C1)C(=CO)C#N

Origin of Product

United States

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